Kanosamine Hydrochloride

Vue d'ensemble

Description

Le chlorhydrate de kanosamine est un solide cristallin de formule chimique C6H13NO5·HCl et d'un poids moléculaire de 215.63 g/mol . Il s'agit d'un antibiotique produit par Bacillus cereus UW85 et certaines espèces de Streptomyces . Le chlorhydrate de kanosamine présente des effets inhibiteurs significatifs sur la croissance des oomycètes phytopathogènes, de certains champignons et de quelques espèces bactériennes .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le chlorhydrate de kanosamine peut être synthétisé par fermentation de Bacillus cereus UW85 ou d'espèces de Streptomyces . L'accumulation de kanosamine dans les surnageants de culture est renforcée par l'ajout de fer ferrique et supprimée par l'ajout de phosphate à un milieu riche . L'ajout d'exsudat de plantules de luzerne à un milieu minimal peut augmenter l'accumulation de kanosamine de plus de 300% .

Méthodes de production industrielle : La production industrielle de chlorhydrate de kanosamine implique l'optimisation des conditions de fermentation pour maximiser le rendement. Cela inclut le contrôle du pH, de la température et de la composition des nutriments du milieu. Le produit est ensuite extrait et purifié à l'aide de techniques biochimiques standard .

Analyse Des Réactions Chimiques

Types de réactions : Le chlorhydrate de kanosamine subit diverses réactions chimiques, notamment :

Oxydation : La kanosamine peut être oxydée pour former des dérivés oxo correspondants.

Réduction : Les réactions de réduction peuvent convertir la kanosamine en ses formes réduites.

Substitution : Des réactions de substitution peuvent se produire au niveau du groupe amino ou des groupes hydroxyle.

Réactifs et conditions communs :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des réactifs comme les chlorures d'acyle ou les halogénoalcanes dans des conditions basiques ou acides.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la kanosamine, tels que l'oxo-kanosamine, la kanosamine réduite et la kanosamine substituée .

4. Applications de la recherche scientifique

Le chlorhydrate de kanosamine a une large gamme d'applications de recherche scientifique :

5. Mécanisme d'action

Le chlorhydrate de kanosamine exerce ses effets en étant transporté dans les cellules via le système de transport du glucose et ensuite phosphorylé pour générer du kanosamine-6-phosphate . Ce produit inhibe l'enzyme glucosamine-6-phosphate synthase , qui est cruciale pour la synthèse de la paroi cellulaire chez les champignons . L'effet inhibiteur est compétitif avec l'un des substrats, le D-fructose-6-phosphate, avec une valeur de Ki de 5.9 mM . Cette action conduit à des changements morphologiques profonds, à l'inhibition de la formation de septa et à l'agglutination cellulaire chez les champignons .

Composés similaires :

- Chlorhydrate de glucosamine

- Kanamycine

- Aminoglycosides

Comparaison : Le chlorhydrate de kanosamine est unique en raison de ses effets inhibiteurs spécifiques sur les oomycètes phytopathogènes et certains champignons . Contrairement au chlorhydrate de glucosamine, qui est principalement utilisé comme complément alimentaire, le chlorhydrate de kanosamine possède des propriétés antimicrobiennes significatives . Comparé à la kanamycine et aux autres aminoglycosides, le chlorhydrate de kanosamine a un mécanisme d'action distinct et un spectre d'activité différent .

Applications De Recherche Scientifique

Agricultural Applications

Kanosamine hydrochloride has shown significant potential as an antibiotic agent against plant pathogens. Its effectiveness in inhibiting the growth of various fungi and oomycetes makes it a valuable tool in agricultural disease management.

- Pathogen Inhibition : Kanosamine exhibits inhibitory effects on plant-pathogenic oomycetes, with minimum inhibitory concentration (MIC) values reported at 25 μg/ml for P. medicaginis and 400 μg/ml for Staphylococcus aureus . This suggests its potential as a natural alternative to synthetic pesticides.

- Biosynthesis and Production : Research indicates that kanosamine can be produced via microbial fermentation, particularly using strains of Bacillus cereus and Streptomyces species. The addition of specific nutrients, such as ferric iron or alfalfa seedling exudate, significantly enhances kanosamine production .

- Mechanism of Action : Kanosamine functions by inhibiting cell wall synthesis in pathogens, disrupting their growth and survival . This mechanism is crucial for developing biopesticides that target resistant strains.

Medical Applications

Kanosamine’s role extends beyond agriculture into the medical field, particularly concerning its antibiotic properties.

- Antifungal Properties : Kanosamine has been shown to inhibit the growth of human pathogenic fungi, including Candida albicans. It disrupts cellular processes by affecting septum formation and causing morphological changes in fungal cells .

- Antibiotic Precursor : As a biosynthetic precursor, kanosamine contributes to the production of other antibiotics within the aminoglycoside class, such as kanamycin and amikacin. Its structural similarity allows it to participate in various biosynthetic pathways essential for generating these clinically relevant antibiotics .

Case Study: Microbial Synthesis of Kanosamine

A notable study focused on the microbial synthesis of kanosamine highlighted its production through engineered E. coli strains. The research demonstrated that under controlled fermentation conditions, significant yields of kanosamine could be achieved, showcasing its viability as a sustainable source for antibiotic production .

| Parameter | Value |

|---|---|

| Microbial Strain | E. coli SP1.1 |

| Yield | ~8 g/L |

| Carbon Source Used | Glucose-rich media |

| Production Method | Fed-batch fermentation |

Case Study: Efficacy Against Plant Pathogens

In another study assessing the efficacy of kanosamine against plant pathogens, researchers found that application of kanosamine resulted in reduced disease incidence in crops affected by oomycetes. This study supports the potential use of kanosamine as a natural pesticide alternative .

Mécanisme D'action

Kanosamine hydrochloride exerts its effects by being transported into cells via the glucose transport system and subsequently phosphorylated to generate kanosamine-6-phosphate . This product inhibits the enzyme glucosamine-6-phosphate synthase , which is crucial for cell wall synthesis in fungi . The inhibitory effect is competitive with one of the substrates, D-fructose-6-phosphate, with a Ki value of 5.9 mM . This action leads to profound morphological changes, inhibition of septum formation, and cell agglutination in fungi .

Comparaison Avec Des Composés Similaires

- Glucosamine hydrochloride

- Kanamycin

- Aminoglycosides

Comparison: Kanosamine hydrochloride is unique due to its specific inhibitory effects on plant-pathogenic oomycetes and certain fungi . Unlike glucosamine hydrochloride, which is primarily used as a dietary supplement, this compound has significant antimicrobial properties . Compared to kanamycin and other aminoglycosides, this compound has a distinct mechanism of action and a different spectrum of activity .

Activité Biologique

Kanosamine hydrochloride is a biologically active compound primarily known for its antibiotic properties. It is produced by certain bacterial species, particularly Bacillus cereus and Streptomyces, and has garnered attention for its potential applications in agriculture and medicine. This article provides a detailed overview of the biological activities associated with this compound, including its mechanisms of action, efficacy against various pathogens, and relevant research findings.

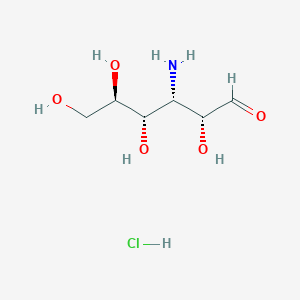

Chemical Structure and Properties

Kanosamine is a 2-amino-2-deoxy sugar that belongs to the class of aminoglycosides. Its structure allows it to interact with bacterial cell wall synthesis and metabolic pathways, making it effective against a range of microorganisms.

- Inhibition of Cell Wall Synthesis : Kanosamine disrupts the synthesis of peptidoglycan in bacterial cell walls, which is crucial for maintaining cell integrity. This action is particularly effective against certain fungi and plant-pathogenic oomycetes.

- Competitive Inhibition : Kanosamine-6-phosphate, a phosphorylated derivative of kanosamine, acts as a competitive inhibitor of glucosamine-6-phosphate synthase, interfering with the synthesis of key metabolites essential for cell wall formation in fungi like Candida albicans.

- Impact on Metabolic Pathways : Kanosamine influences central carbon metabolism in bacteria by modulating NADPH levels through its biosynthetic pathways, which can enhance growth under specific conditions .

Biological Activity Against Pathogens

This compound exhibits a broad spectrum of biological activity against various pathogens:

- Fungi : It has shown significant inhibitory effects against human pathogenic fungi such as Candida albicans, with minimal inhibitory concentration (MIC) values indicating strong antifungal activity.

- Bacteria : While primarily effective against fungi, kanosamine also demonstrates moderate antibacterial properties against specific bacterial strains, including Staphylococcus aureus.

- Oomycetes : Kanosamine is particularly effective against plant-pathogenic oomycetes, such as Phytophthora medicaginis, with MIC values as low as 25 µg/ml .

Case Studies and Experimental Data

A series of studies have been conducted to evaluate the efficacy and mechanisms of kanosamine:

- Metabolome Analysis : A study highlighted that the activation of the NTD/kanosamine biosynthetic pathway in Bacillus subtilis led to increased intracellular NADPH levels, suggesting a role for kanosamine in enhancing metabolic efficiency under nutrient-limited conditions .

- Antifungal Activity Assessment : In vitro experiments demonstrated that kanosamine significantly inhibited the growth of C. albicans, leading to morphological changes such as inhibition of septum formation and enhanced cell agglutination at concentrations around 400 µg/ml .

- Agricultural Applications : Kanosamine's ability to inhibit plant-pathogenic organisms has led to its exploration as a natural pesticide alternative. Enhanced accumulation in culture supernatants was observed when specific nutrients were added, indicating potential for agricultural applications .

Comparative Biological Activity Table

| Pathogen Type | Organism | MIC (µg/ml) | Mechanism of Action |

|---|---|---|---|

| Fungi | Candida albicans | 400 | Inhibition of glucosamine-6-phosphate synthase |

| Plant-Pathogenic Oomycetes | Phytophthora medicaginis | 25 | Disruption of cell wall synthesis |

| Bacteria | Staphylococcus aureus | 400 | Cell wall synthesis inhibition |

Propriétés

IUPAC Name |

(2R,3S,4S,5R)-3-amino-2,4,5,6-tetrahydroxyhexanal;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO5.ClH/c7-5(3(10)1-8)6(12)4(11)2-9;/h1,3-6,9-12H,2,7H2;1H/t3-,4+,5+,6+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADFOMBKCPIMCOO-BTVCFUMJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)N)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)O)N)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30206351 | |

| Record name | D-Glucose, 3-amino-3-deoxy-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30206351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57649-10-2 | |

| Record name | D-Glucose, 3-amino-3-deoxy-, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57649-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kanosamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057649102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Glucose, 3-amino-3-deoxy-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30206351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-3-deoxy-D-glucose hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.329 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KANOSAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AV4TR6T8GG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research paper mentions that purified 3-Amino-3-deoxy-D-glucose hydrochloride did not alleviate insulin shock in mice, contrary to initial observations with a less pure sample. What could explain this discrepancy?

A1: The researchers discovered that the initial 3-Amino-3-deoxy-D-glucose hydrochloride sample used was contaminated with glucose []. Glucose is known to counteract the effects of insulin by providing an alternative energy source. Therefore, the observed relief from insulin shock in the initial experiments was likely due to the contaminating glucose and not the 3-Amino-3-deoxy-D-glucose hydrochloride itself. The purified 3-Amino-3-deoxy-D-glucose hydrochloride, with a specific rotation closer to the established value (+19.870° vs. +23.610°), did not show the same effect, suggesting the contaminating glucose was responsible for the initial observations.

Q2: The study focused on nitrogenous glucose derivatives. What was the rationale for choosing this specific class of compounds for investigating potential relief from insulin shock?

A2: The researchers aimed to explore the potential of nitrogenous glucose derivatives to alleviate insulin shock in mice []. This focus stemmed from previous work by Herring, Irvine, and Macleod, which did not examine nitrogenous derivatives. The selection of glucose derivatives, specifically those containing an amino group (NH2) or urea, was likely based on the rationale that these modifications might influence the compound's metabolic fate or interaction with biological pathways relevant to insulin and glucose regulation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.